molecular formula C34H48N6O7S B12373065 E3 ligase Ligand-Linker Conjugate 42

E3 ligase Ligand-Linker Conjugate 42

Cat. No.: B12373065
M. Wt: 684.8 g/mol
InChI Key: MXUDMLWMZDSJAO-DWUHQNGNSA-N
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Description

E3 ligase Ligand-Linker Conjugate 42 is a component of proteolysis-targeting chimeras (PROTACs). These chimeric molecules consist of a ligand for the E3 ubiquitin ligase and a linker that connects to a target protein ligand. The conjugate facilitates the ubiquitination and subsequent proteasomal degradation of target proteins, making it a promising tool in drug discovery and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 42 involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This is followed by the attachment of a linker molecule. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), although DMF is often replaced due to its thermal decomposition at high temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods ensure high yield and purity of the final product, which is crucial for its application in PROTACs .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 42 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound. These intermediates are crucial for the conjugate’s functionality in PROTACs .

Scientific Research Applications

E3 ligase Ligand-Linker Conjugate 42 has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.

    Medicine: Promising tool for developing therapies for diseases caused by protein dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

E3 ligase Ligand-Linker Conjugate 42 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Cereblon (CRBN) Ligands
  • Von Hippel-Lindau (VHL) Ligands
  • Mouse Double Minute 2 Homolog (MDM2) Ligands
  • Inhibitor of Apoptosis Proteins (IAP) Ligands

Uniqueness

E3 ligase Ligand-Linker Conjugate 42 is unique due to its specific ligand-linker combination, which provides high specificity and efficiency in targeting proteins for degradation. This makes it a valuable tool in the development of PROTACs and other therapeutic agents.

Properties

Molecular Formula

C34H48N6O7S

Molecular Weight

684.8 g/mol

IUPAC Name

2-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidin-1-yl]acetic acid

InChI

InChI=1S/C34H48N6O7S/c1-21-30(48-20-36-21)23-7-5-22(6-8-23)14-35-32(45)27-13-24(41)15-40(27)33(46)31(34(2,3)4)37-28(42)18-38-11-9-25(10-12-38)47-26-16-39(17-26)19-29(43)44/h5-8,20,24-27,31,41H,9-19H2,1-4H3,(H,35,45)(H,37,42)(H,43,44)/t24-,27+,31-/m1/s1

InChI Key

MXUDMLWMZDSJAO-DWUHQNGNSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CC(=O)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CC(=O)O)O

Origin of Product

United States

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